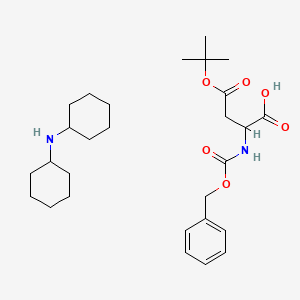

Z-Asp-OtBu

Description

BenchChem offers high-quality Z-Asp-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Asp-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGXFHMMFLKBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Tale of Two Chemistries: An In-depth Technical Guide to Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a foundational pillar of their work. The intricate dance of coupling and deprotection requires a deep understanding of the tools at hand, particularly the protecting groups that shield reactive functionalities. Among the trifunctional amino acids, aspartic acid presents a unique challenge due to the propensity of its side-chain carboxyl group to induce side reactions. This guide provides an in-depth technical exploration of two key protected derivatives, Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH, moving beyond a simple comparison to illuminate the distinct chemical philosophies they represent.

The Core Principle: Orthogonality and the Divergence of Strategies

The choice between Z- and Fmoc-based protection strategies is not merely a matter of preference but a commitment to a specific chemical workflow. The central concept governing modern peptide synthesis is orthogonality , which dictates that the protecting groups for the N-terminus and the amino acid side chains must be removable under distinct, non-interfering conditions.[1] This principle is the primary driver behind the divergence in the application of Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH.

-

The Fmoc/tBu Strategy: This is the dominant approach in modern Solid-Phase Peptide Synthesis (SPPS). It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile groups, such as the tert-butyl (tBu) ester, for "permanent" side-chain protection. This orthogonality allows for the iterative removal of the Fmoc group with a mild base (e.g., piperidine) without affecting the side-chain protectors, which are only removed at the final cleavage step with a strong acid (e.g., Trifluoroacetic Acid - TFA).[2]

-

The Z/Bn Strategy: The benzyloxycarbonyl (Z or Cbz) group represents a more classical approach, often employed in solution-phase synthesis or for specific applications in solid-phase strategies that deviate from the standard Fmoc methodology. The Z-group is stable to the mild basic conditions used for Fmoc removal and also to the acidic conditions used for Boc deprotection, but it is typically cleaved by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[3]

This fundamental difference in deprotection chemistry means that Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH are not interchangeable building blocks but rather components of two distinct synthetic paradigms.

Fmoc-Asp(OtBu)-OH: The Workhorse of Modern SPPS and its Achilles' Heel

Fmoc-Asp(OtBu)-OH is the standard derivative for incorporating aspartic acid in Fmoc-based SPPS.[2] Its seamless integration into the orthogonal protection scheme makes it a cornerstone of automated and manual peptide synthesis.

Chemical Properties and Structure

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester |

| Molecular Formula | C₂₃H₂₅NO₆ |

| Molecular Weight | 411.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

The Standard Fmoc-SPPS Cycle

The incorporation of Fmoc-Asp(OtBu)-OH follows a well-established, cyclical protocol.

Caption: Standard workflow for an Fmoc-SPPS cycle.

Experimental Protocol: Standard Fmoc-SPPS Coupling of Fmoc-Asp(OtBu)-OH

-

Resin Preparation: Begin with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) that has a free amino group.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-7 minutes. Drain the solution and repeat the treatment for another 5-7 minutes to ensure complete removal of the N-terminal Fmoc group from the growing peptide chain.[4]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (typically 3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA, 2,4,6-collidine) in DMF. Allow the mixture to pre-activate for a few minutes before adding it to the washed resin.

-

Coupling Reaction: Agitate the resin slurry at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

The Challenge of Aspartimide Formation

The primary drawback of using Fmoc-Asp(OtBu)-OH is its high propensity to form a cyclic aspartimide intermediate. This side reaction is catalyzed by the basic conditions of the piperidine-mediated Fmoc deprotection.[5] The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl of the aspartate.

Caption: Mechanism of base-catalyzed aspartimide formation.

This cyclic intermediate is unstable and can reopen to yield not only the desired α-linked peptide but also a significant amount of the undesired β-linked peptide isomer, which is often difficult to separate chromatographically. The propensity for this side reaction is sequence-dependent, being particularly severe in Asp-Gly, Asp-Asn, and Asp-Ser sequences.

Mitigation Strategies:

-

Bulky Side-Chain Protection: Replacing the OtBu group with sterically bulkier esters like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) can significantly hinder the cyclization reaction, reducing aspartimide formation to almost undetectable levels in some cases.[5]

-

Backbone Protection: The most effective, albeit more complex, method is to use a dipeptide building block where the amide nitrogen of the residue following the aspartic acid is protected (e.g., with a 2,4-dimethoxybenzyl group), physically preventing the nucleophilic attack.[2]

Z-Asp(OtBu)-OH: A Tool for Solution-Phase and Non-Standard Strategies

Z-Asp(OtBu)-OH, with its benzyloxycarbonyl N-terminal protection, is a staple of classical solution-phase peptide synthesis and is occasionally used for the synthesis of protected peptide fragments intended for subsequent condensation.[6]

Chemical Properties and Structure

| Property | Value |

| Chemical Name | N-(Benzyloxycarbonyl)-L-aspartic acid 4-tert-butyl ester |

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in many organic solvents like ethyl acetate, DCM, and alcohols |

Synthesis and Deprotection Protocols

Experimental Protocol: Z-Group Protection of Asp(OtBu)-OH

This protocol describes a typical Schotten-Baumann reaction for the introduction of the Z-group.

-

Dissolution: Dissolve H-Asp(OtBu)-OH in an aqueous solution of a base, such as 1M sodium hydroxide or sodium bicarbonate, at 0 °C to form the corresponding salt.

-

Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (Z-Cl), either neat or dissolved in an organic solvent like dioxane, portion-wise. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the concurrent addition of aqueous base.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.

-

Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl).

-

Isolation: The Z-Asp(OtBu)-OH product, which is typically a solid or an oil, will precipitate. Extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Deprotection of the Z-Group:

The removal of the Z-group is a critical step and is fundamentally incompatible with the mild, iterative deprotection cycles of Fmoc-SPPS.

Experimental Protocol: Catalytic Hydrogenolysis

This is the mildest and most common method for Z-group cleavage.

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Carefully add a palladium on carbon catalyst (Pd/C, typically 5-10% w/w of the substrate) to the solution.[7]

-

Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a specialized hydrogenation apparatus for higher pressures (e.g., 10 bar).[8]

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Experimental Protocol: Acidic Cleavage with HBr/Acetic Acid

This is a harsher method used when catalytic hydrogenolysis is not feasible (e.g., due to the presence of sulfur-containing residues).

-

Reagent Preparation: Use a commercially available solution of 30-33% HBr in glacial acetic acid.

-

Reaction: Dissolve the Z-protected peptide in glacial acetic acid and add the HBr/acetic acid solution. Stir the mixture at room temperature for 30-90 minutes.[9]

-

Precipitation: Upon completion, precipitate the peptide by adding the reaction mixture to a large volume of cold, dry diethyl ether.

-

Isolation: Collect the precipitated peptide salt by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Head-to-Head Comparison: A Matter of Context

A direct quantitative comparison of side reactions like aspartimide formation between Z-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH is scientifically incongruous. Aspartimide formation is a base-catalyzed intramolecular reaction, triggered by the piperidine used in Fmoc-SPPS.[5] The deprotection methods for the Z-group (hydrogenolysis or strong acid) do not create the necessary basic conditions for this side reaction to occur at a significant rate.

The choice between these two derivatives is therefore dictated entirely by the chosen synthetic strategy.

| Feature | Z-Asp(OtBu)-OH | Fmoc-Asp(OtBu)-OH |

| Primary Application | Solution-phase synthesis, Fragment condensation | Solid-Phase Peptide Synthesis (SPPS) |

| N-Terminal Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| N-Terminal Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (HBr/AcOH) | Mild Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) |

| Side-Chain Deprotection | Strong Acid (TFA, HF) | Strong Acid (TFA) |

| Orthogonality in Fmoc-SPPS | No | Yes |

| Key Disadvantage | Incompatible with standard Fmoc-SPPS; harsher deprotection conditions. | High propensity for base-catalyzed aspartimide formation. |

The Final Cleavage: Liberating the Peptide and the Role of Scavengers

For peptides synthesized using Fmoc-Asp(OtBu)-OH, the final step is cleavage from the solid support and simultaneous removal of all acid-labile side-chain protecting groups, including the OtBu ester. This is typically achieved with a "cleavage cocktail" based on Trifluoroacetic Acid (TFA).

During this process, the OtBu group is cleaved as a highly reactive tert-butyl cation. This cation can alkylate nucleophilic residues in the peptide, such as tryptophan and methionine, leading to undesired byproducts. To prevent this, scavengers are added to the cleavage cocktail to trap these reactive species.

Common Cleavage Cocktail (Reagent B):

-

Trifluoroacetic Acid (TFA): 88%

-

Phenol: 5%

-

Water: 5%

-

Triisopropylsilane (TIS): 2%

Role of Scavengers:

-

Water (H₂O): Acts as a scavenger for tert-butyl cations.[10]

-

Triisopropylsilane (TIS): A highly effective scavenger for trityl and other carbocations. It reduces the cations to stable, neutral species.[11]

-

Phenol: A scavenger that also helps to solvate the peptide.

-

1,2-Ethanedithiol (EDT): Often included in other cocktails (like Reagent K) as a potent scavenger, especially for protecting cysteine residues.

Experimental Protocol: Final TFA Cleavage

-

Resin Preparation: Wash the fully assembled, N-terminally deprotected peptidyl-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage: Add the pre-chilled cleavage cocktail (e.g., Reagent B) to the resin (typically 10 mL per gram of resin).

-

Reaction: Stir or agitate the slurry at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution dropwise to a large volume of cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet several times with cold ether to remove residual scavengers.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Conclusion

The selection of Z-Asp(OtBu)-OH versus Fmoc-Asp(OtBu)-OH is a critical decision that defines the entire peptide synthesis strategy. Fmoc-Asp(OtBu)-OH is the undisputed standard for the efficient, orthogonal framework of modern SPPS, but it demands a vigilant approach to mitigating the ever-present risk of aspartimide formation. Z-Asp(OtBu)-OH, a veteran of classical solution-phase chemistry, offers a different set of advantages and challenges, operating in a chemical environment where base-catalyzed side reactions are not the primary concern. A profound understanding of the causality behind their respective chemistries—the base-lability of Fmoc, the hydrogenolysis of Z, and the acid-lability of OtBu—is paramount for any scientist aiming to navigate the complexities of peptide synthesis and achieve the desired final product with high purity and yield.

References

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

-

Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics. Available at: [Link]

-

Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Available at: [Link]

-

Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. ScienceDirect. Available at: [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. Available at: [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]

-

Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. MPG.PuRe. Available at: [Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Available at: [Link]

-

New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. Available at: [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. (Please note: While this source provides a good overview, it is important to consult peer-reviewed literature for specific protocols and mechanistic details.)

- Process for preparation of mixtures of polypeptides using purified hydrobromic acid. Google Patents.

-

Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. MPG.PuRe. Available at: [Link]

-

Why does my CBz-deprotection not work?. ResearchGate. Available at: [Link]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. (Please note: While this source provides a good overview, it is important to consult peer-reviewed literature for specific protocols and mechanistic details.)

-

Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate. Available at: [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. peptide.com [peptide.com]

Process Chemistry Guide: Synthesis and Purification of Z-Asp(OtBu)-OH

Part 1: Executive Summary & Strategic Rationale

In the landscape of peptide therapeutics, Z-Asp(OtBu)-OH represents a critical orthogonal building block. Unlike the Fmoc/tBu strategy where the N-terminus is base-labile, the Z (Cbz) group provides acid-stability (removed via hydrogenolysis), while the tert-butyl (OtBu) ester on the

-

Solution Phase Synthesis: Allowing fragment condensation where side-chain protection must persist during N-terminal deprotection.

-

Convergent Synthesis: As a key component in preventing aspartimide formation—a notorious side reaction in aspartic acid chemistry.

This guide details the two primary synthetic routes: the Anhydride Ring-Opening (historically significant for understanding regioselectivity) and the Direct N-Protection (industrially preferred). We focus heavily on the Dicyclohexylamine (DCHA) Salt Crystallization , which acts as the primary purification gate to ensure isomeric purity (

Part 2: Synthetic Pathways

Method A: The Regioselective Anhydride Route

Best for: Understanding regiochemistry and laboratories lacking H-Asp(OtBu)-OH starting material.

This route exploits the reactivity of Z-Asp-Anhydride. The challenge lies in the nucleophilic attack of tert-butanol, which can occur at either the

Mechanism:

-

Cyclization: Z-Asp-OH is dehydrated using Acetic Anhydride (

) to form the cyclic anhydride. -

Ring Opening: The anhydride is opened with

-BuOH.-

Kinetic Control: Steric hindrance usually favors attack at the less hindered

-carbonyl, but the

-

Method B: The Schotten-Baumann Route (Industrial Standard)

Best for: High-throughput manufacturing and maximum yield.

This method bypasses the regioselectivity issue by starting with the pre-formed side-chain ester, H-Asp(OtBu)-OH .

Reaction Protocol:

-

Solubilization: H-Asp(OtBu)-OH is dissolved in a basic aqueous/organic biphasic system (e.g., NaOH/THF).

-

Acylation: Benzyl chloroformate (Z-Cl) is added dropwise at controlled pH (8.5–9.5).

-

Critical Control Point: The pH must not exceed 10.0 to prevent hydrolysis of the sensitive tert-butyl ester.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Z-Asp-Anhydride (Regioselective Opening)

Reagents:

-

Z-Asp-OH (1.0 eq)[1]

-

Acetic Anhydride (excess)

- -Butanol (excess)

-

Dicyclohexylamine (DCHA) (1.1 eq)

Step-by-Step Workflow:

-

Anhydride Formation:

-

Suspend Z-Asp-OH in acetic anhydride. Heat to 45°C until clear solution forms (approx. 1-2 hours).

-

Evaporate excess

under high vacuum. Caution: Ensure complete removal to prevent acetylation of -

Crystallize the residue (Z-Asp-Anhydride) from

/Hexane. Yield ~90%.

-

-

Ring Opening:

-

Dissolve Z-Asp-Anhydride in anhydrous ether or toluene.

-

Add

-BuOH (5 eq) and a catalytic amount of sulfuric acid or heat to reflux (uncatalyzed requires longer times). -

Optimization: Performing the reaction in the presence of DCHA directly can drive the equilibrium, but a stepwise approach is cleaner.

-

-

Isomer Separation (The DCHA Salt Method):

-

The crude reaction mixture contains both Z-Asp(

-OtBu) and Z-Asp( -

Add DCHA (1.1 eq) to the ethereal solution.

-

Self-Validating Step: The DCHA salt of the desired

-ester is significantly less soluble in ether/hexane than the -

Allow to crystallize at 4°C for 24 hours. Filter the white precipitate.

-

Protocol 2: Downstream Purification & Free Acid Recovery

To utilize the building block in coupling, the DCHA must often be removed (though some couplings work with the salt).

-

Salt Dissolution: Suspend the Z-Asp(OtBu)-OH·DCHA salt in Ethyl Acetate (EtOAc).

-

Acidification: Wash with 10% Citric Acid or 0.5N

(preferred over HCl to avoid acidolysis of the tBu group). -

Phase Separation: The free acid Z-Asp(OtBu)-OH partitions into the EtOAc layer; DCHA remains in the aqueous layer as the salt.

-

Drying: Dry organic layer over

, filter, and concentrate. -

Final Crystallization: Recrystallize from EtOAc/Petroleum Ether.

Part 4: Technical Visualization

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the critical branching point in the anhydride route.

Caption: Regioselective ring opening of Z-Asp-Anhydride. Steric factors favor the beta-ester, but DCHA salt formation is required to remove the alpha-isomer byproduct completely.

Diagram 2: Industrial Purification Workflow

The "Self-Validating" system for ensuring high purity.

Caption: Purification workflow utilizing the differential solubility of DCHA salts to isolate the beta-ester.

Part 5: Quality Control & Data Specifications

Analytical Specifications

For drug development applications, the following specifications are mandatory.

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | |

| Purity | HPLC | C18 column, ACN/H2O + 0.1% TFA | |

| Identity | Conforms to Structure | 1H-NMR | Confirm tBu singlet (1.4 ppm) and Z-group aromatics |

| Specific Rotation | Polarimetry | c=1 in Methanol (Free Acid) | |

| Melting Point | 107 – 109 °C | Capillary | Value for DCHA Salt |

| Water Content | Karl Fischer | Critical for coupling efficiency |

Troubleshooting Guide

-

Issue: Low yield during DCHA salt precipitation.

-

Cause: Solvent system too polar (too much alcohol) or insufficient time.

-

Fix: Add hexane/petroleum ether to the ether solution to force precipitation. Cool to 4°C.

-

-

Issue: Presence of Aspartimide in final peptide.

-

Cause: Base-catalyzed cyclization during downstream processing.

-

Fix: While Z-Asp(OtBu)-OH minimizes this, avoid prolonged exposure to strong bases (e.g., piperidine) if using in mixed Fmoc/Z strategies. Use HOBt/HBTU activation to suppress cyclization.

-

Part 6: References

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on anhydride methods).

-

Schröder, E., & Klieger, E. (1964). Justus Liebigs Annalen der Chemie. (Original description of Z-Asp(OtBu)-OH synthesis and DCHA salt purification).

-

Sigma-Aldrich. (2024). Product Specification: Z-Asp(OtBu)-OH. Link

-

Neumann, K., et al. (2020).[2] Cyanopyridiniumylides as protecting groups for Aspartic Acid. ChemRxiv. (Comparative analysis of Asp(OtBu) stability). Link

-

BenchChem. (2025).[3] Comparative Analysis of Z-Asp(OMe) vs Z-Asp(OtBu). Link

Sources

Z-Asp-OtBu mechanism of action in peptide synthesis

Technical Guide: Z-Asp-OtBu Mechanism of Action in Peptide Synthesis

Executive Summary

Z-Asp-OtBu (N-alpha-Benzyloxycarbonyl-L-aspartic acid beta-tert-butyl ester) is a specialized amino acid derivative primarily utilized in Solution-Phase Peptide Synthesis (SolPPS) and convergent fragment condensation strategies. Unlike the standard Fmoc-Asp(OtBu)-OH used in Solid-Phase Peptide Synthesis (SPPS), Z-Asp-OtBu leverages the unique orthogonality between the benzyloxycarbonyl (Z or Cbz) group and the tert-butyl (OtBu) ester.

This guide details the mechanistic principles of this derivative, focusing on its orthogonal deprotection pathways, coupling dynamics, and the mitigation of aspartimide formation—a critical side reaction in aspartic acid chemistry.

Chemical Profile & Physical Properties[1][2][3]

Z-Asp-OtBu functions as a bifunctional protected monomer. Its stability profile is dictated by the differential reactivity of the carbamate (Z) and the ester (OtBu).

Table 1: Physicochemical Properties of Z-Asp-OtBu

| Property | Specification |

| Chemical Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol |

| CAS Number | 5545-52-8 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC) |

| Storage | -20°C (Long-term), Desiccated |

Mechanistic Principles: The Orthogonality Axis

The core utility of Z-Asp-OtBu lies in its orthogonal protection scheme . Orthogonality implies that one protecting group can be removed without affecting the other, allowing for precise control over chain elongation and side-chain preservation.

The Z/OtBu Orthogonal Pair

-

N-Terminal Protection (Z Group): The benzyloxycarbonyl group is sensitive to catalytic hydrogenolysis (H₂/Pd) and strong acids (HBr/AcOH) but is stable to trifluoroacetic acid (TFA) and mild bases.

-

Side-Chain Protection (OtBu Group): The tert-butyl ester is sensitive to acidolysis (TFA) but is stable to catalytic hydrogenolysis and mild bases.

This distinct reactivity allows researchers to remove the N-terminal Z group to extend the peptide chain while keeping the aspartic acid side chain protected (OtBu) until the final global deprotection step.

Table 2: Stability Matrix

| Reagent/Condition | Z Group (N-Term) | OtBu Group (Side Chain) | Result |

| H₂ / Pd-C | Cleaved | Stable | Chain Extension Possible |

| 50% TFA / DCM | Stable | Cleaved | Side-chain Deprotection |

| Piperidine (20%) | Stable | Stable | No Reaction |

| HBr / AcOH | Cleaved | Cleaved | Global Deprotection |

Visualization of Orthogonal Workflow

Figure 1: The Z/OtBu orthogonal protection cycle. The Z group allows for N-terminal deprotection via hydrogenolysis without affecting the acid-labile OtBu side chain.

Coupling Dynamics & Aspartimide Mitigation

Activation Mechanism

Coupling Z-Asp-OtBu typically employs carbodiimide chemistry (EDC/DCC) often supplemented with HOBt or HOAt to suppress racemization.

-

Activation: The carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate.

-

Stabilization: HOBt attacks the active intermediate to form a less reactive, but more selective, OBt ester.

-

Aminolysis: The amine of the incoming peptide fragment attacks the OBt ester, forming the peptide bond.

Aspartimide Formation: The Hidden Risk

While Z-Asp-OtBu is safer than Fmoc-Asp(OtBu) regarding base-catalyzed aspartimide formation (since repetitive piperidine treatments are absent in SolPPS), the risk persists if the activation is too slow or if strong bases are present.

-

Mechanism: The nitrogen of the alpha-amide bond (next residue) attacks the beta-carbonyl of the OtBu ester.

-

Result: Formation of a 5-membered succinimide ring (Aspartimide), which hydrolyzes to a mixture of alpha-aspartyl (desired) and beta-aspartyl (undesired) peptides.

-

Prevention in SolPPS:

-

Avoid strong bases during coupling.

-

Use H-Asp(OtBu)-OH derivatives with bulky esters if the sequence is highly prone (e.g., -Asp-Gly-), though OtBu is usually sufficient in solution phase due to milder conditions.

-

Figure 2: Mechanism of Aspartimide formation. The backbone nitrogen attacks the side-chain ester, leading to racemization and structural isomers.

Experimental Protocols

Protocol A: Solution-Phase Coupling of Z-Asp-OtBu

Objective: Couple Z-Asp-OtBu to H-Phe-OMe (Model System).

Reagents:

-

H-Phe-OMe·HCl (1.1 eq)

-

EDC[3]·HCl (1.1 eq)

-

HOBt (1.1 eq)[3]

-

DIPEA (2.2 eq - Critical: Neutralize HCl salt only)

-

DCM (Anhydrous)[3]

Step-by-Step:

-

Preparation: Dissolve Z-Asp-OtBu and HOBt in anhydrous DCM at 0°C.

-

Activation: Add EDC·HCl and stir for 15 minutes at 0°C.

-

Amine Addition: In a separate vial, dissolve H-Phe-OMe·HCl in DCM and add DIPEA. Transfer this solution dropwise to the activated acid mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Workup: Wash sequentially with 1N HCl (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine. Dry over MgSO₄.

-

Validation: Check TLC (Ethyl Acetate/Hexane) and LC-MS for product mass (Z-Asp(OtBu)-Phe-OMe).

Protocol B: Selective Z-Group Removal (Hydrogenolysis)

Objective: Remove N-terminal Z protection while retaining OtBu.

Reagents:

-

Z-Asp(OtBu)-Peptide

-

10% Pd/C (10 wt% of substrate)

-

Methanol or Ethanol

-

Hydrogen Gas (Balloon)

Step-by-Step:

-

Dissolution: Dissolve the protected peptide in Methanol.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

-

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon for 2–4 hours.

-

Filtration: Filter the mixture through Celite to remove the catalyst. Caution: Pd/C is pyrophoric.

-

Concentration: Evaporate solvent to yield H-Asp(OtBu)-Peptide.

-

Integrity Check: Verify by LC-MS. The mass should decrease by ~134 Da (Loss of Z group).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Incomplete activation or steric hindrance. | Switch to HATU/HOAt; ensure anhydrous conditions. |

| Aspartimide Formation | Excess base or slow coupling. | Reduce DIPEA to 1.0 eq relative to amine salt; use pre-activation. |

| Z-Removal Failure | Catalyst poisoning (Sulfur/Met/Cys present). | Use Pd(OH)₂ or increase catalyst loading; ensure sulfur is protected/absent. |

| OtBu Loss | Acidic contamination in solvent. | Ensure solvents for hydrogenolysis are acid-free; avoid acidic workups prior to storage. |

References

-

BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). Retrieved from

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science. Retrieved from

-

Sigma-Aldrich. Product Specification: Z-Asp(OtBu)-OH.[2] Retrieved from

- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Z/OtBu orthogonality).

- Bodanszky, M.Principles of Peptide Synthesis. Springer-Verlag.

Sources

Spectroscopic Characterization and Validation of Z-Asp(OtBu)-OH

Technical Reference Guide for Peptide Chemistry & Drug Development

Executive Summary & Structural Identity

Z-Asp(OtBu)-OH (

The primary utility of the

-

Orthogonality: It is acid-labile (TFA) but stable to hydrogenation (removing Z) and mild base.

-

Aspartimide Suppression: The bulky tert-butyl group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, significantly reducing (though not eliminating) aspartimide formation compared to benzyl esters (OBzl).

Chemical Specifications

| Property | Specification |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid |

| Common Name | Z-Asp(OtBu)-OH |

| CAS Number | 5545-52-8 |

| Molecular Formula | C |

| Molecular Weight | 323.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF, DCM |

Critical Application Note: The Aspartimide Risk

Expert Insight: While Z-Asp(OtBu)-OH is designed to minimize side reactions, the formation of aspartimide (3-aminosuccinimide) remains the most critical failure mode during peptide elongation, particularly in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .

Mechanism of Failure

Under basic conditions (or even prolonged storage in solution), the nitrogen of the

Visualization: Aspartimide Formation Pathway

The following diagram illustrates the mechanism by which Z-Asp(OtBu)-OH can degrade into isomeric impurities.

Caption: Schematic of the base-catalyzed cyclization of Asp(OtBu) derivatives leading to β-aspartyl side products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Validation: The following data represents the standard spectroscopic signature for Z-Asp(OtBu)-OH in DMSO-d

H NMR Data (400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.39 | Singlet (s) | 9H | C(CH | tert-Butyl ester protons (Side chain) |

| 2.55 – 2.78 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to ester | |

| 4.38 – 4.45 | Multiplet (m) | 1H | Chiral center proton (Shielded by amide) | |

| 5.04 | Singlet (s) | 2H | Ph-CH | Benzylic protons of the Z-group |

| 7.28 – 7.38 | Multiplet (m) | 5H | Ar-H | Aromatic protons of the Z-group |

| 7.60 | Doublet (d) | 1H | NH | Amide proton ( |

| 12.80 | Broad (br s) | 1H | COOH | Free |

C NMR Data (100 MHz, DMSO-d )

| Shift ( | Assignment | Notes |

| 27.6 | C(C H | Methyl carbons of tert-butyl group |

| 37.2 | Methylene carbon | |

| 50.8 | Chiral center | |

| 65.4 | Ph-C H | Benzylic carbon |

| 80.2 | C (CH | Quaternary carbon of tert-butyl ester |

| 127.6 – 128.3 | Ar -C | Aromatic carbons (multiple peaks) |

| 136.9 | Ar -C | Quaternary aromatic carbon |

| 156.0 | N-C =O | Carbamate carbonyl (Z-group) |

| 169.2 | Ester C =O | Side chain carbonyl |

| 172.5 | Acid C =O |

Vibrational Spectroscopy (FT-IR)

Diagnostic Value: IR is particularly useful for confirming the integrity of the tert-butyl ester and differentiating the three distinct carbonyl environments.

| Wavenumber (cm | Functional Group | Assignment & Analysis |

| 2900 – 3100 | C-H Stretch | Aromatic (Z) and Aliphatic (OtBu) C-H stretches. |

| 2500 – 3300 | O-H Stretch | Broad band characteristic of carboxylic acid dimers. |

| 1735 | C=O Stretch | Ester: Sharp, distinct peak for the |

| 1715 – 1725 | C=O Stretch | Acid: |

| 1685 – 1695 | C=O Stretch | Carbamate: Urethane carbonyl of the Z-group. |

| 1530 | N-H Bend | Amide II band. |

| 1150 | C-O Stretch | C-O-C stretch of the tert-butyl ester. |

Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in positive mode is the standard for validation. Samples should be dissolved in MeOH with 0.1% Formic Acid.

| Ion (m/z) | Species | Interpretation |

| 324.1 | [M + H] | Protonated molecular ion. |

| 346.1 | [M + Na] | Sodium adduct (Common in glass storage). |

| 362.1 | [M + K] | Potassium adduct. |

| 268.1 | [M + H - 56] | Diagnostic Fragment: Loss of isobutene (C |

| 224.1 | [M + H - 100] | Loss of Boc-like fragment + CO |

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration, water suppression is vital.

-

Mass: Weigh 10–15 mg of Z-Asp(OtBu)-OH into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D). Note: CDCl -

Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

-

Transfer: Filter through a cotton plug into the NMR tube if any particulate remains.

-

Acquisition: Run 16 scans for

H; 256-512 scans for

Protocol B: Handling & Storage

-

Hygroscopicity: The OtBu ester is hydrolytically stable, but the free acid can absorb moisture, leading to "oiling out" of the solid.

-

Storage: Store at +2°C to +8°C for short term; -20°C for long term. Desiccate before opening to prevent condensation.

Analytical Workflow

The following decision tree outlines the validation logic for releasing a batch of Z-Asp(OtBu)-OH for synthesis.

Caption: Standard QC workflow for validating protected amino acid building blocks.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111082, Z-Asp(OtBu)-OH. Retrieved from [Link]

- Bodanszky, M., & Bodanszky, A. (1994).The Practice of Peptide Synthesis. Springer-Verlag. (Standard text for Z-group removal and aspartimide mechanisms).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Z-Asp-OtBu: A Cornerstone for Designing Protease Kinetic Probes

The following technical guide details the application of Z-Asp-OtBu (N-alpha-Benzyloxycarbonyl-L-aspartic acid beta-tert-butyl ester) in the design and execution of enzyme kinetic studies. While Z-Asp-OtBu is a protected chemical building block, it is the foundational precursor for synthesizing high-specificity fluorogenic and chromogenic probes used to study Caspases and other Aspartate-specific proteases—critical targets in drug development for apoptosis and inflammation.

Content Type: Technical Guide & Protocol Audience: Senior Scientists, Medicinal Chemists, Enzymologists Focus: Synthesis of Kinetic Probes, Assay Development, and Data Validation

Executive Summary: The Chemical Logic

In enzyme kinetics, particularly within drug discovery, the fidelity of a substrate determines the quality of the data. Z-Asp-OtBu is not merely a reagent; it is the strategic starting material for creating P1-Aspartate probes (e.g., Z-DEVD-AMC for Caspase-3).

Its utility stems from its orthogonal protection scheme :

-

The "Z" (Cbz) Group: Acts as an N-terminal cap that mimics the peptide bond, improving enzyme recognition (hydrophobic interactions at the S2/S3 subsites) while preventing N-terminal degradation.

-

The "OtBu" (tert-butyl ester) Group: Protects the aspartic acid side chain during probe synthesis (preventing aspartimide formation) but is easily removed via acidolysis (TFA) to reveal the free carboxylic acid required for Caspase recognition.

This guide bridges the gap between the synthesis of these probes using Z-Asp-OtBu and their application in determining kinetic constants (

Chemical Architecture & Synthesis Workflow

To study enzyme kinetics, one must first synthesize the active probe. The enzyme (e.g., Caspase-3) requires a free aspartic acid side chain at the P1 position to catalyze cleavage.[1] Therefore, Z-Asp-OtBu is used to couple the fluorophore, followed by side-chain deprotection.

The Synthesis Logic (Graphviz Diagram)

The following workflow illustrates the conversion of Z-Asp-OtBu into a functional Caspase-3 kinetic probe (Z-DEVD-AMC).

Caption: Workflow for converting protected Z-Asp-OtBu into an active fluorogenic substrate. The OtBu group prevents side-reactions during coupling but must be removed for enzyme recognition.

Synthesis Protocol: Z-Asp-AMC (Monomeric Probe)

Note: For tetrapeptides like Z-DEVD-AMC, Z-Asp-OtBu is introduced as the final amino acid in Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

Z-Asp(OtBu)-OH (1.0 eq)[2]

-

7-Amino-4-methylcoumarin (AMC) (1.1 eq)

-

POCl3 (Phosphorus oxychloride) or mixed anhydride reagents (IBCF)

-

Pyridine/THF solvent system

Step-by-Step:

-

Activation: Dissolve Z-Asp(OtBu)-OH in anhydrous THF. Cool to -15°C. Add N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) to generate the mixed anhydride.

-

Coupling: Add AMC dissolved in THF/DMF. Allow to warm to room temperature overnight. The "Z" group remains stable; the "OtBu" protects the side chain carboxyl.

-

Workup: Evaporate solvent, wash with 1N HCl (removes unreacted AMC) and NaHCO3.

-

Deprotection (CRITICAL): Dissolve the intermediate Z-Asp(OtBu)-AMC in 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain Z-Asp-AMC .

Experimental Protocol: Enzyme Kinetics Assay

Once the probe (derived from Z-Asp-OtBu) is synthesized and deprotected, it serves as the substrate for determining kinetic parameters.

Assay Setup (96-well Format)

Objective: Determine

| Component | Volume | Final Conc. | Notes |

| Assay Buffer | 80 µL | 1x | 20mM HEPES (pH 7.4), 100mM NaCl, 10mM DTT, 1mM EDTA, 10% Glycerol. DTT is mandatory for Caspase stability. |

| Substrate (Z-Asp-AMC) | 10 µL | 0 - 200 µM | Prepare serial dilutions (e.g., 0, 5, 10, 20, 50, 100, 200 µM). |

| Enzyme (Caspase-3) | 10 µL | 1 - 10 nM | Add last to initiate reaction. |

| Total Volume | 100 µL |

Data Acquisition

-

Pre-incubation: Incubate enzyme and buffer at 37°C for 10 minutes.

-

Initiation: Add Substrate (Z-Asp-AMC).

-

Detection: Monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) for 30–60 minutes.

-

Signal: Cleavage releases free AMC, which is highly fluorescent. The Z-Asp fragment remains non-fluorescent.

Data Processing (Michaelis-Menten)

-

Calculate Initial Velocity (

): Plot RFU (Relative Fluorescence Units) vs. Time for each substrate concentration. Determine the slope of the linear portion (RFU/min). -

Standard Curve: Convert RFU/min to µM/min using an AMC standard curve.

-

Curve Fitting: Plot

(Y-axis) vs. [Substrate] (X-axis). Fit to the Michaelis-Menten equation:

Kinetic Logic & Troubleshooting

Understanding the interaction between the Z-Asp-OtBu derived probe and the enzyme is critical for interpreting results.

The Kinetic Pathway (Graphviz Diagram)

This diagram details the microscopic kinetic events. Note that if the OtBu group was not removed during synthesis, the enzyme would fail to bind (Steric Clash).

Caption: Kinetic pathway of Caspase-3 with Z-Asp-AMC. The 'Z' group aids ES formation. Z-VAD-FMK serves as a control, irreversibly locking the enzyme.

Troubleshooting: The "OtBu" Trap

A common failure mode in synthesizing these probes is incomplete deprotection of the OtBu group.

-

Symptom: No fluorescence signal in the assay, even at high enzyme concentrations.

-

Cause: The bulky tert-butyl ester blocks the S1 pocket of the enzyme. Caspases are strictly specific for Aspartic Acid (free carboxyl), not Aspartate Esters.

-

Validation: Verify the probe mass via LC-MS.

-

Z-Asp(OtBu)-AMC Mass: ~466 Da

-

Z-Asp-AMC (Active) Mass: ~410 Da

-

Action: If mass is 466, re-treat with 95% TFA.

-

References

-

Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry. Link

-

Stennicke, H. R., & Salvesen, G. S. (1997). "Biochemical characteristics of caspases-3, -6, -7, and -8." Journal of Biological Chemistry. Link

-

Sigma-Aldrich. "Z-Asp(OtBu)-OH Product Specification & Safety Data Sheet." Merck KGaA. Link

-

Bachem. "Peptide Synthesis Guide: Handling of OtBu and Z Protecting Groups." Bachem Technical Notes. Link

-

Berger, A., & Schechter, I. (1970). "Mapping the active site of papain with the aid of peptide substrates and inhibitors." Philosophical Transactions of the Royal Society of London. Link

Sources

- 1. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Liquid-Phase Peptide Synthesis Utilizing Z-Asp(OtBu)-OH

Introduction: The Strategic Advantage of Liquid-Phase Peptide Synthesis and the Utility of Z-Asp(OtBu)-OH

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, represents a classical and highly adaptable approach to constructing peptides.[1][2] Unlike its solid-phase counterpart (SPPS), where the growing peptide chain is anchored to a resin, LPPS occurs entirely in solution.[1][2] This methodology offers distinct advantages, particularly for the large-scale production of short to medium-length peptides, where cost-effectiveness and high purity are paramount.[1][2][3] A key benefit of LPPS is the ability to purify intermediates at each step, which allows for early detection and removal of side products, ensuring a higher purity of the final crude peptide.[1][4]

This application note provides a detailed guide to utilizing Z-Asp(OtBu)-OH, a strategically protected aspartic acid derivative, in LPPS. The selection of protecting groups is critical in peptide synthesis to prevent unwanted side reactions.[5] Z-Asp(OtBu)-OH features two key orthogonal protecting groups:

-

N-α-benzyloxycarbonyl (Z or Cbz): This group protects the alpha-amino group and is typically removed by catalytic hydrogenolysis, a mild condition that preserves many other protecting groups.[5][6][7][8][9]

-

β-tert-butyl (OtBu) ester: This group protects the side-chain carboxylic acid of aspartic acid and is labile to strong acids, such as trifluoroacetic acid (TFA).[10][11]

The orthogonality of the Z and OtBu groups allows for their selective removal at different stages of the synthesis, providing precise control over the peptide elongation process. This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the successful application of Z-Asp(OtBu)-OH in LPPS.

Core Principles and Strategic Considerations

The success of LPPS hinges on the careful selection of solvents, coupling reagents, and deprotection strategies that ensure high yields and minimize side reactions.

Solubility: Maintaining the solubility of the growing peptide chain in the chosen solvent system is crucial. As the peptide elongates, its polarity can change significantly, potentially leading to precipitation and difficult handling. Common solvents for LPPS include dichloromethane (DCM), N,N-dimethylformamide (DMF), and mixtures thereof.

Coupling Reactions: The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the cornerstone of peptide synthesis. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used as activating agents.[12][13][14] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[12][13] To improve coupling efficiency and suppress side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[12][15][16][17] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine component.[12]

Deprotection and Purification: The selective removal of protecting groups is a critical step that dictates the direction of peptide chain growth. Following each coupling and deprotection step, purification is typically performed to remove excess reagents and byproducts.[1][4] This can be achieved through techniques such as extraction, precipitation, or crystallization.[1] Final purification of the target peptide is often accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC).[3][18]

Materials and Reagents

| Reagent | Purpose | Typical Grade |

| Z-Asp(OtBu)-OH | Aspartic acid building block | Peptide synthesis grade |

| Amino acid ester (e.g., H-Gly-OMe·HCl) | C-terminal amino acid | Peptide synthesis grade |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | Reagent grade |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive | Reagent grade |

| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization | Reagent grade |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |

| Ethyl acetate (EtOAc) | Extraction solvent | Reagent grade |

| 1 M Hydrochloric acid (HCl) | Aqueous wash | Reagent grade |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous wash | Reagent grade |

| Brine (saturated NaCl solution) | Aqueous wash | Reagent grade |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent | Reagent grade |

| Palladium on carbon (10% Pd/C) | Catalyst for Z-group deprotection | Reagent grade |

| Methanol (MeOH) or Ethanol (EtOH) | Solvent for hydrogenolysis | Anhydrous |

| Trifluoroacetic acid (TFA) | Reagent for OtBu deprotection | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger for deprotection | Reagent grade |

| Diethyl ether | For peptide precipitation | Reagent grade |

Experimental Protocols

This section details the synthesis of the dipeptide Z-Asp(OtBu)-Gly-OMe as an illustrative example.

Protocol 1: Synthesis of Z-Asp(OtBu)-Gly-OMe via DCC/HOBt Coupling

This protocol describes the coupling of Z-Asp(OtBu)-OH with glycine methyl ester.

1. Preparation of Glycine Methyl Ester Free Base: a. Suspend glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents) in anhydrous DCM. b. Cool the suspension to 0 °C in an ice bath. c. Add DIPEA (1.1 equivalents) dropwise while stirring. d. Stir the mixture at 0 °C for 15-20 minutes to generate the free amine in situ. This solution will be used directly in the next step.

2. Activation and Coupling: a. In a separate round-bottom flask, dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Z-Asp(OtBu)-OH/HOBt solution. d. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12] Stir the activation mixture at 0 °C for 30 minutes. e. Add the cold solution of H-Gly-OMe from step 1d to the activation mixture. f. Allow the reaction to warm to room temperature and stir for 12-16 hours.

3. Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. The crude Z-Asp(OtBu)-Gly-OMe can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of Z-Asp(OtBu)-Gly-OMe.

Protocol 2: N-terminal Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol removes the Z-group to expose the N-terminal amine for further peptide elongation.

1. Reaction Setup: a. Dissolve the purified Z-Asp(OtBu)-Gly-OMe (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a stir bar. b. Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide). c. Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenator. d. Evacuate and backfill the flask with H₂ several times to ensure an inert atmosphere.

2. Deprotection Reaction: a. Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature. b. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The deprotection mechanism involves cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[7]

3. Work-up and Isolation: a. Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. b. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. c. Combine the filtrates and concentrate under reduced pressure to yield H-Asp(OtBu)-Gly-OMe. This product is often used in the next coupling step without further purification.

Protocol 3: Side-Chain OtBu-Group Deprotection

This protocol describes the final deprotection of the side-chain tert-butyl ester.

1. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) in a fume hood.[10] TIS acts as a scavenger to trap the tert-butyl cations generated during deprotection, preventing side reactions.[10][19]

2. Deprotection Reaction: a. Dissolve the peptide (e.g., H-Asp(OtBu)-Gly-OMe) in the cleavage cocktail at room temperature. b. Stir the solution for 1-2 hours.

3. Peptide Precipitation and Isolation: a. After the reaction is complete, concentrate the TFA solution under a stream of nitrogen or by rotary evaporation (use a trap for the acidic vapor). b. Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide. c. Centrifuge the mixture and decant the ether, or filter the precipitate. d. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA. e. Dry the final peptide product under vacuum.

Visualization of Key Chemical Processes

Caption: Simplified mechanism of DCC/HOBt mediated peptide coupling.

Caption: Structure of Z-Asp(OtBu)-OH highlighting protecting groups.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Suggested Solution |

| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure reagents are anhydrous. Increase activation time or consider a more potent coupling reagent like HATU (for difficult couplings). |

| Steric hindrance. | Increase reaction time and/or temperature. | |

| Incomplete deprotection of the N-terminal amine. | Monitor deprotection by TLC; extend reaction time if necessary. Ensure catalyst for hydrogenolysis is active. | |

| Side Product Formation | Racemization during coupling. | Ensure the reaction temperature is maintained at 0°C during activation. The use of HOBt or NHS minimizes racemization.[12] |

| Re-alkylation of sensitive residues during final deprotection. | Ensure an adequate amount of scavenger (e.g., TIS) is used in the TFA cleavage cocktail.[10] | |

| Poor Solubility of Peptide | Increasing peptide chain length and hydrophobicity. | Switch to a more polar solvent system like DMF or a mixture of DCM/DMF. Consider using tag-assisted LPPS for longer peptides.[20][21][22] |

Conclusion

Liquid-phase peptide synthesis using Z-Asp(OtBu)-OH offers a robust and scalable method for producing peptides with high purity. The orthogonal protecting group strategy allows for precise, stepwise synthesis and the purification of intermediates, which is a significant advantage over SPPS for certain applications. By understanding the principles of coupling and deprotection chemistry and by following well-defined protocols, researchers can effectively leverage this powerful building block for the synthesis of complex and custom peptides. Careful monitoring of each step and appropriate purification techniques are key to achieving high yields of the desired product.

References

-

CD Formulation. Liquid-Phase Peptide Synthesis (LPPS) Technology. Available from: [Link]

-

Neuland Labs. (2025). Liquid Phase Peptide Synthesis: Guide to Methods, Use Cases, & Strategic Advantages. Available from: [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Available from: [Link]

-

FAQ. What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?. Available from: [Link]

-

Veranova. Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Available from: [Link]

- Thieme. (2005). Protection of Functional Groups. In: Synthesis of Peptides and Peptidomimetics.

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available from: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Quimica Organica. Peptide synthesis - Acid group protection. Available from: [Link]

-

Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Available from: [Link]

-

ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

Wikipedia. Benzyl chloroformate. Available from: [Link]

-

PMC. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Available from: [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Available from: [Link]

-

Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]

-

Aapptec Peptides. Z-Asp(OtBu)-OH H2O [5545-52-8]. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5]. Available from: [Link]

-

Aapptec Peptides. Z-Asp-OtBu. Available from: [Link]

-

ResearchGate. (2021). What should I do for my liquid phase peptide synthesis?. Available from: [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?. Available from: [Link]

-

MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

-

PMC. Greening the synthesis of peptide therapeutics: an industrial perspective. Available from: [Link]

-

SlideShare. (2022). Tag-assisted Liquid-phase Peptide Synthesis. Available from: [Link]

Sources

- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 2. gencefebio.com [gencefebio.com]

- 3. bachem.com [bachem.com]

- 4. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Page loading... [wap.guidechem.com]

- 16. N-Hydroxysuccinimide - Enamine [enamine.net]

- 17. youtube.com [youtube.com]

- 18. bachem.com [bachem.com]

- 19. researchgate.net [researchgate.net]

- 20. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 21. veranova.com [veranova.com]

- 22. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Note: Optimized Coupling Strategies for Z-Asp(OtBu)-OH in Peptide Synthesis

The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the specific challenges of coupling Z-Asp(OtBu)-OH (N-alpha-Benzyloxycarbonyl-L-aspartic acid beta-tert-butyl ester).

Executive Summary

The building block Z-Asp(OtBu)-OH presents a unique orthogonality profile in peptide synthesis, combining the hydrogenolysis-labile Benzyloxycarbonyl (Z) group with the acid-labile tert-butyl (OtBu) ester. While this orthogonality is powerful for convergent solution-phase synthesis, the activation of aspartic acid derivatives carries inherent risks of racemization and aspartimide formation .

This guide provides a mechanistic analysis of these side reactions and establishes T3P (Propanephosphonic acid anhydride) and EDC/HOBt as the superior coupling systems for this substrate, prioritizing optical purity and reaction safety over raw coupling speed.

Mechanistic Challenges & Reagent Selection

The Aspartimide & Racemization Risk

Unlike Fmoc-chemistry, where repetitive base treatments (piperidine) drive aspartimide formation, the primary risk with Z-Asp(OtBu)-OH occurs during the activation step .

-

Racemization via Oxazolone: Upon activation of the

-carboxylic acid, the carbonyl oxygen of the Z-carbamate can attack the activated center, forming a 5(4H)-oxazolone. This intermediate is prone to base-catalyzed enolization, leading to loss of chirality at the -

Aspartimide (Succinimide) Formation: While the bulky OtBu group suppresses side-chain attack, strong bases (e.g., DIEA, TEA) used with uronium reagents (HATU/HBTU) can deprotonate the amide backbone or promote steric crowding that forces the

-ester into proximity with the activated

Reagent Comparative Analysis

| Reagent Class | Examples | Suitability for Z-Asp(OtBu) | Mechanistic Insight |

| Cyclic Anhydrides | T3P | Excellent | Low Epimerization: T3P acts as a mild coupling agent and water scavenger. It does not generate a reactive ester that lives long enough to racemize. Byproducts are water-soluble, simplifying workup.[1] |

| Carbodiimides | EDC, DIC | Good | Standard Robustness: When used with HOBt or Oxyma, these form active esters that are stable enough to couple but reactive enough to avoid oxazolone formation. EDC allows for water-washable urea byproducts. |

| Uroniums | HATU, HBTU | Moderate/Risky | High Reactivity/High Risk: Requires tertiary base (DIEA). The basic environment increases the risk of racemization ( |

| Mixed Anhydrides | IBCF | Classic | Strict Control Required: Isobutyl chloroformate (IBCF) is the traditional method for Z-amino acids but requires -15°C to prevent disproportionation and racemization. Less robust than T3P. |

Visualizing the Decision Logic

The following diagram outlines the decision process for selecting the optimal coupling condition based on the synthesis scale and sequence difficulty.

Caption: Decision tree for selecting coupling reagents for Z-Asp(OtBu)-OH emphasizing optical purity and scalability.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Context: Ideal for fragment condensation and sequences prone to epimerization. T3P (50% in EtOAc/DMF) is used as the coupling agent.[1]

Materials:

-

Z-Asp(OtBu)-OH (1.1 equiv)

-

Amine Component (1.0 equiv)

-

T3P (Propanephosphonic acid anhydride) (1.5 equiv, 50% solution)

-

Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step:

-

Dissolution: Dissolve Z-Asp(OtBu)-OH and the Amine component in EtOAc (or DMF) at 0°C.

-

Base Addition: Add NMM (or Pyridine) dropwise. Stir for 5 minutes.

-

Note: NMM is preferred over TEA/DIEA to reduce basicity and racemization risk.

-

-

Coupling: Add T3P solution dropwise while maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Workup (Crucial Advantage):

-

Wash the organic layer with Water (T3P byproducts are water-soluble).

-

Wash with 5% KHSO₄ or 1M HCl (to remove excess amine/base).

-

Wash with Sat. NaHCO₃ (to remove unreacted acid).

-

Wash with Brine , dry over Na₂SO₄, and concentrate.

-

Protocol B: EDC/HOBt Coupling (Standard)

Context: Standard solution-phase synthesis where cost is a factor and reagents are fresh.

Materials:

-

Z-Asp(OtBu)-OH (1.1 equiv)

-

Amine Component (1.0 equiv)

-

EDC[2]·HCl (1.2 equiv)

-

HOBt (anhydrous) (1.2 equiv)

-

Base: NMM (2.0 equiv, only if amine component is a salt)

-

Solvent: DCM or DMF

Step-by-Step:

-

Activation: Dissolve Z-Asp(OtBu)-OH and HOBt in DCM/DMF at 0°C.

-

Carbodiimide Addition: Add EDC·HCl. Stir for 15 minutes at 0°C to form the OBt active ester.

-

Coupling: Add the Amine component (and NMM if the amine is a salt like HCl).

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup:

-

Dilute with EtOAc (if reaction was in DMF, this helps washing).

-

Wash sequence: 1M HCl, Water, 5% NaHCO₃, Brine.

-

Note: The urea byproduct of EDC is water-soluble, unlike DCC.

-

Troubleshooting & Critical Parameters

Controlling Aspartimide Formation

Although the OtBu group is bulky, aspartimide can still form if the reaction pH is too high (> pH 8).

-

Avoid: Strong bases like DBU or high concentrations of DIEA.

-

Solution: Use NMM or Collidine (TMP). These bases are sterically hindered and less basic (pKa ~7.4), sufficient to deprotonate the amine salt but insufficient to deprotonate the amide backbone.

Racemization Check

If

-

Switch to T3P: It consistently shows lower epimerization rates than uroniums.

-

Lower Temperature: Conduct the entire coupling at 0°C or -5°C.

-

Solvent Switch: Change from DMF (polar aprotic, promotes racemization) to DCM or THF (lower dielectric constant).

Solubility Issues

Z-Asp(OtBu)-OH is hydrophobic. If the amine component is also hydrophobic:

-

Use a solvent mixture: DCM/DMF (1:1) or NMP.

-

If using T3P in EtOAc and solubility is poor, switch T3P solvent to DMF (commercially available).

References

-

Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . (Highlighting T3P for epimerization-prone substrates).

-

El-Faham, A., & Albericio, F. (2011).[7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews . (Comprehensive review of coupling mechanisms).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .

-

Mergler, M., et al. (2003).[8] The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science . (Mechanistic insights relevant to Asp protection).

-

Sigma-Aldrich. Peptide Coupling Reagents Guide. (Data on HOBt/HOAt additives).

Sources

- 1. youtube.com [youtube.com]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Orthogonal Deprotection Strategies for Z-Asp-OtBu

Abstract & Strategic Overview

The molecule Z-Asp-OtBu represents a classic orthogonal protection scheme in peptide synthesis.[1] It contains two distinct protecting groups with opposing stability profiles:

-

Z (Cbz, Benzyloxycarbonyl): Stable to mild/moderate acid; cleaved by hydrogenolysis or strong acid (HBr/HF).[1]

-

OtBu (tert-Butyl ester): Stable to hydrogenolysis and base; cleaved by moderate-to-strong acid (TFA).[1][2]

This orthogonality allows researchers to selectively expose the amine (N-terminus) or the carboxylic acid (Side-chain or C-terminus) without affecting the other, or to perform a global deprotection to yield the free amino acid.[1]

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the available pathways based on the desired final product.

Figure 1: Orthogonal deprotection pathways for Z-Asp-OtBu.[1] Select Path A for N-terminal extension, Path B for C-terminal/Side-chain activation, or Path C for total deprotection.[1]

Technical Data & Solubility Profile

Before initiating cleavage, ensure the substrate is solubilized correctly. Z-Asp-OtBu is hydrophobic; aqueous acids are generally ineffective for solvation.[1]

| Parameter | Specification | Notes |

| Molecular Weight | ~323.34 g/mol | |

| Solubility (High) | DCM, MeOH, EtOAc, DMF | Preferred solvents for reaction.[1] |

| Solubility (Low) | Water, Hexanes, Ether | Ether is used for precipitation/workup. |

| Z-Group Lability | Stable in TFA (short term), Piperidine. | |

| OtBu-Group Lability | TFA, HCl, Formic Acid | Stable in |

Protocol A: Selective Z-Removal (Hydrogenolysis)

Objective: Cleave the N-terminal Z group while retaining the OtBu ester intact.[1]

Mechanism: Catalytic hydrogenation.[1][3][4] The Z group is cleaved as toluene and

Reagents

-

Catalyst: 10% Palladium on Carbon (Pd/C).[1] Note: Wet support (50% water) is safer to handle.[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Hydrogen Source:

gas (balloon) or Ammonium Formate (transfer hydrogenation).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of Z-Asp-OtBu in 10–15 mL of MeOH.

-

Expert Tip: If the substrate is not fully soluble, add small amounts of EtOAc.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (

or Ar).[1] -

Hydrogenation:

-

Balloon Method: Purge the flask with

gas three times (vacuum/fill cycles). Attach a hydrogen-filled balloon and stir vigorously at Room Temperature (RT).[1]

-

-

Monitoring: Monitor via TLC (System:

:MeOH 9:1). -

Workup:

-

Once complete (typically 1–4 hours), filter the mixture through a Celite pad to remove the catalyst.

-

Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo to yield H-Asp-OtBu.[1]

-

Protocol B: Selective OtBu-Removal (Acidolysis)

Objective: Cleave the OtBu ester while retaining the Z group.[1]

Mechanism: Acid-catalyzed

Reagents

-

Scavenger (Optional): Triisopropylsilane (TIS) or water (only necessary if sensitive residues like Trp/Met are present; for Z-Asp-OtBu alone, scavengers are less critical but good practice).[1]

Step-by-Step Methodology

-

Solution Preparation: Prepare a solution of 50% TFA in DCM (v/v).

-

Alternative: For highly acid-sensitive substrates, use 4M HCl in Dioxane.[1]

-

-

Reaction: Add the TFA/DCM solution to solid Z-Asp-OtBu (approx. 10 mL per mmol).

-

Incubation: Stir at Room Temperature.

-

Workup (Precipitation Method):

-

Evaporate the TFA/DCM solution to an oil using a rotary evaporator (temperature < 40°C).

-

Add cold Diethyl Ether (

) or Hexanes to the oil to precipitate the product. -

Filter or decant to recover Z-Asp-OH.[1]

-

Note: Z-Asp-OH is acidic; ensure complete removal of TFA if the next step involves coupling.[1]

-

Protocol C: Global Deprotection (Strong Acid)

Objective: Remove both Z and OtBu groups simultaneously.[1] Mechanism: Acidolysis using a strong acid capable of protonating the carbamate oxygen of the Z group.

Reagents

-

Reagent: 33% HBr in Acetic Acid (HBr/AcOH).

-

Alternative: TFMSA (Trifluoromethanesulfonic acid) cocktail.[1][5]

Step-by-Step Methodology

-

Reaction: Dissolve Z-Asp-OtBu in 33% HBr/AcOH (5 mL per mmol).

-

Incubation: Stir at Room Temperature for 1 hour.

-

Observation: Evolution of

and isobutylene may be observed.

-

-

Workup:

-

Precipitate the free amino acid salt (H-Asp-OH

HBr) by adding cold Diethyl Ether (10x volume).[1] -

Centrifuge or filter the white precipitate.

-

Wash the pellet 3x with ether to remove residual acid and benzyl bromide byproducts.

-

Troubleshooting & Side Reactions

Aspartimide Formation

The most critical side reaction in Asp chemistry is the formation of aspartimide (cyclic imide).

-

Risk Factor: High when the

-carboxyl is activated (e.g., during coupling of Z-Asp-OtBu to a resin or amine) or upon exposure to base (Piperidine) if the -

Mitigation:

-

In Protocol A , the OtBu group is bulky and suppresses cyclization.

-